2-Cyclopropyl-4-(trifluoromethyl)aniline
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Overview
Description
2-Cyclopropyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3N. It is characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, the preparation of 2,6-dichloro-4-trifluoromethyl-aniline involves halogenation and ammoniation reactions starting from p-Chlorobenzotrifluoride . Similar methodologies can be adapted for the synthesis of 2-Cyclopropyl-4-(trifluoromethyl)aniline, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aniline ring.
Scientific Research Applications
2-Cyclopropyl-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Medicine: It serves as a precursor in the synthesis of drug candidates that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and cancer progression . The trifluoromethyl group enhances the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer properties and ability to target protein kinases.
2-Chloro-4-(trifluoromethyl)aniline: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 2-Cyclopropyl-4-(trifluoromethyl)aniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.
Properties
IUPAC Name |
2-cyclopropyl-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-3-4-9(14)8(5-7)6-1-2-6/h3-6H,1-2,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYTZDPEBZDGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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